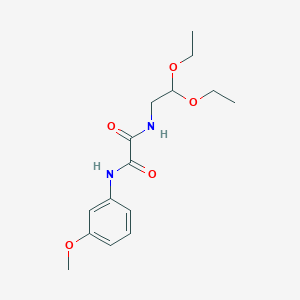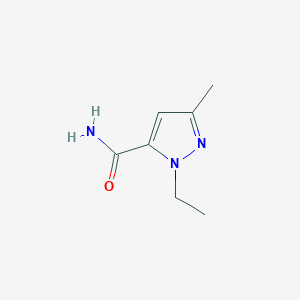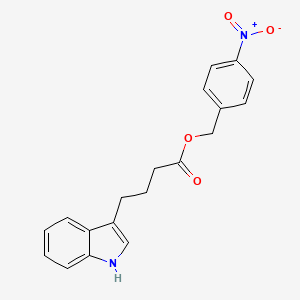![molecular formula C11H11F2N3O B2969623 [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1774482-57-3](/img/structure/B2969623.png)
[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C11H11F2N3O and a molecular weight of 239.22 . It is a derivative of methanol where the hydrogen atom is replaced by a [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl] group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring attached to a methanol group and a 2,2-difluoro-2-phenylethyl group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
Catalysis in Organic Synthesis :
- A study by Ozcubukcu et al. (2009) presented a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, formed via a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand, when complexed with CuCl, was found to be an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, with advantages like low catalyst loadings and compatibility with free amino groups (Ozcubukcu et al., 2009).
- In another study, Ir(I) complexes of derivatives like (1,3,5-triaza-7-phosphatricyclo[3.3.1.1]dec-6-yl)methanol were used as precatalysts for hydrogenation reactions in organic synthesis, indicating a broad scope of catalytic applications for related compounds (Guerriero et al., 2011).
Structural and Spectroscopic Analysis :
- Research by Niu et al. (2015) on tris(2-(dimethylamino)phenyl)methanol highlighted the role of hydrogen bonds in conformational changes of molecules, providing insights into molecular structures and dynamics, which is crucial for understanding the chemical behavior of similar triazole compounds (Niu et al., 2015).
- A computational study by Wang et al. (2014) on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a similar compound, explored its molecular orbitals and UV-vis spectra, indicating the importance of such studies in understanding the electronic properties and potential applications in materials science (Wang et al., 2014).
Corrosion Inhibition :
- Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic medium. This application is important in industrial settings to protect metals from corrosion, demonstrating the practical utility of triazole derivatives in material protection (Ma et al., 2017).
Mechanism of Action
In terms of biochemical pathways, gemcitabine is a pyrimidine nucleoside analog and a cell cycle-specific anti-cancer chemotherapy drug . It interferes with the process of DNA synthesis, thereby inhibiting the growth of cancer cells .
The pharmacokinetics of gemcitabine involves rapid inactivation by gut and liver cytidine deaminase (CD) to 2′,2′-difluoro-2′-deoxyuridine (dFdU), resulting in poor oral bioavailability . Therefore, it’s usually administered intravenously .
The result of gemcitabine’s action is the inhibition of cancer cell growth, making it an effective treatment for certain types of cancers .
Environmental factors such as temperature can influence the action of gemcitabine. For instance, hyperthermia treatment has been shown to alter the mechanism of gemcitabine metabolism in pancreatic cancer cells .
Properties
IUPAC Name |
[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13,9-4-2-1-3-5-9)8-16-6-10(7-17)14-15-16/h1-6,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULSAWGPHTIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)


![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)


![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)
![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)

![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)

